N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Description
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their function . The inhibition of these receptors disrupts their signaling pathways, which can lead to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The compound affects the signaling pathways associated with the TrkA/B/C receptors . These pathways are involved in a variety of cellular processes, including cell survival, growth, and differentiation . By inhibiting these receptors, the compound can disrupt these processes and potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .
Pharmacokinetics
The compound has been identified as a potential candidate for positron emission tomography (pet) imaging probes , suggesting that it may have favorable physicochemical properties for in vivo applications .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the TrkA/B/C receptors . By inhibiting these receptors, the compound can disrupt the signaling pathways associated with these receptors, leading to changes in cellular processes such as cell growth and differentiation . This can potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .
Properties
IUPAC Name |
N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-7-4-8-15(11-14)21-17(25)12-27-18-10-9-16(23-24-18)22-19(26)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUFVNZCKZEKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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